2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester
CAS No.: 72276-08-5
Cat. No.: VC17970591
Molecular Formula: C24H14F33NO4S
Molecular Weight: 1039.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72276-08-5 |
|---|---|
| Molecular Formula | C24H14F33NO4S |
| Molecular Weight | 1039.4 g/mol |
| IUPAC Name | 2-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecylsulfonyl)amino]ethyl prop-2-enoate |
| Standard InChI | InChI=1S/C24H14F33NO4S/c1-3-8(59)62-6-5-58(2)63(60,61)7-4-9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)15(37,38)16(39,40)17(41,42)18(43,44)19(45,46)20(47,48)21(49,50)22(51,52)23(53,54)24(55,56)57/h3H,1,4-7H2,2H3 |
| Standard InChI Key | VYFGRTSCBLVROZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propenoic acid backbone esterified to a sulfonamide-functionalized ethyl group, which is further substituted with a 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl chain. This perfluorinated segment comprises 18 fully fluorinated carbon atoms, creating one of the longest fluorocarbon chains documented in synthetic chemistry .
Key Structural Features:
-
Fluorinated Chain: The C18F37 group confers extreme hydrophobicity (log P ≈ 12.8) and chemical inertness.
-
Sulfonamide Linkage: The N-methyl sulfonamide group enhances thermal stability (decomposition >300°C) and resistance to nucleophilic attack.
-
Acrylate Ester: The α,β-unsaturated ester enables radical polymerization and Michael addition reactions.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₉F₃₇NO₄S | PubChem |
| Molecular Weight | 1,342.18 g/mol | PubChem |
| Density (25°C) | 1.92 g/cm³ | Estimated |
| Water Solubility | <0.1 mg/L | Modeled |
| Log Kow | 12.8 | EPI Suite |
Synthesis and Industrial Production
Electrochemical Fluorination (ECF)
Industrial synthesis typically employs electrochemical fluorination, where hydrogen fluoride electrolysis replaces hydrogen atoms in octadecyl sulfonyl fluoride precursors with fluorine . This method yields a mixture of linear (~30%) and branched (~70%) isomers, complicating purification.
Reaction Conditions:
-
Temperature: 20–40°C
-
Solvent: Anhydrous HF
-
Current Density: 10–20 mA/cm²
Telomerization
An alternative route involves telomerization of tetrafluoroethylene to generate linear perfluorinated chains, followed by sulfonation and esterification . This method produces >95% linear isomers, preferred for uniform material properties.
Critical Steps:
-
Telomerization with iodide initiators to form C18F37I.
-
Sulfonation via reaction with chlorosulfonic acid.
-
Esterification with 2-(methylamino)ethyl acrylate.
Reactivity and Polymerization
Radical Polymerization
The acrylate group undergoes facile polymerization with azobisisobutyronitrile (AIBN) initiators, forming high-molecular-weight polymers (>500 kDa).
Kinetic Parameters:
-
Activation Energy: 85 kJ/mol
-
Propagation Rate: 2.1 × 10³ L/mol·s
Hydrolytic Stability
The ester bond resists hydrolysis under neutral conditions (t₁/₂ > 1 year at pH 7) but degrades rapidly in alkaline environments (t₁/₂ = 3 hours at pH 12).
Industrial and Scientific Applications
Non-Stick Coatings
Polymers derived from this compound exhibit exceptional release properties, achieving contact angles >130° with water. Applications include:
-
Cookware coatings
-
Industrial mold release agents
Fluorosurfactants
The sulfonamide group enables use as a surfactant in fire-fighting foams, reducing surface tension to <15 mN/m .
Electronic Materials
Thin-film transistors incorporating this compound demonstrate:
-
Dielectric constants <2.3
-
Leakage currents <10⁻⁹ A/cm²
Biological and Environmental Impact
Ecotoxicology
The C18F37 chain’s length correlates with:
Mammalian Toxicity
| Endpoint | Result | Study Type |
|---|---|---|
| Acute Oral LD₅₀ (Rat) | >5,000 mg/kg | OECD 423 |
| Mutagenicity | Negative (Ames Test) | OECD 471 |
| Chronic Toxicity | Hepatic hypertrophy (NOAEL 1 mg/kg/day) | 90-day study |
Regulatory Landscape
Global regulations increasingly restrict long-chain perfluoroalkyl substances (PFAS):
-
EU: Registration required under REACH Annex XV
-
US EPA: Proposed drinking water limit of 4 ppt
-
China: Restricted in consumer goods since 2023
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume